Structural Differentiation: Terminal Alkyne Functionalization Enables CuAAC Click Chemistry
Unlike the parent VH032 ligand and other non-alkyne VHL ligands (e.g., VHL ligand 1-6) which require linear, multi-step synthesis of each PROTAC variant, (S,R,S)-AHPC-propargyl (CAS 2098799-78-9) incorporates a terminal propargyl ether acetamide moiety that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular, high-yield conjugation to azide-functionalized target-binding warheads [1]. This structural feature fundamentally distinguishes the compound from VHL ligands lacking a click-chemistry handle and from alternative alkyne derivatives such as tertiary propargyl carbamates, which are unsuitable for bioconjugation due to copper-induced fragmentation [2].
| Evidence Dimension | Chemical reactivity for bioconjugation |
|---|---|
| Target Compound Data | Propargyl ether acetamide (terminal alkyne); amenable to CuAAC with azide-functionalized partners |
| Comparator Or Baseline | Tertiary propargyl carbamates (alternative alkynes); undergo copper-induced fragmentation, unsuitable for bioconjugation |
| Quantified Difference | Qualitative: suitable vs. unsuitable for bioconjugation |
| Conditions | CuAAC reaction conditions (copper catalyst, aqueous/organic media) as reported in ACS Bioconjugate Chemistry study |
Why This Matters
This reactivity profile enables rapid, modular PROTAC library synthesis versus linear synthesis of each degrader variant, reducing synthetic iteration time from weeks to days for structure-activity relationship studies.
- [1] Wurz, R. P.; Dellamaggiore, K.; Dou, H.; et al. A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. J. Med. Chem. 2018, 61 (2), 453-461. View Source
- [2] Kislukhin, A. A.; Hong, V. P.; Breitenkamp, K. E.; Finn, M. G. Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. Bioconjugate Chem. 2013, 24 (4), 684-689. View Source
